molecular formula C19H23NO4 B4626972 2-(1,3-benzodioxol-5-yl)-N-(2,4-dimethoxy-3-methylbenzyl)ethanamine

2-(1,3-benzodioxol-5-yl)-N-(2,4-dimethoxy-3-methylbenzyl)ethanamine

Cat. No. B4626972
M. Wt: 329.4 g/mol
InChI Key: BOIWOJFBWSNQQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzodioxol-5-yl)-N-(2,4-dimethoxy-3-methylbenzyl)ethanamine, commonly known as Methylone, is a synthetic cathinone that belongs to the amphetamine class of drugs. It has gained popularity in recent years due to its stimulant and entactogenic effects, which make it a popular recreational drug. However, the scientific research on Methylone is limited, and there is a need for more studies to understand its mechanism of action, biochemical and physiological effects, and potential applications.

Mechanism of Action

Methylone acts as a reuptake inhibitor for dopamine, serotonin, and norepinephrine transporters, leading to an increase in their extracellular concentration. It also acts as a releasing agent for these neurotransmitters, causing them to be released from the presynaptic neuron into the synaptic cleft. This dual mechanism of action is thought to be responsible for its stimulant and entactogenic effects.
Biochemical and Physiological Effects
Methylone has been found to increase heart rate, blood pressure, and body temperature in human and animal studies. It also causes changes in behavior, such as increased sociability and talkativeness. However, the long-term effects of Methylone on the brain and body are not well understood, and more research is needed to determine its safety and potential for abuse.

Advantages and Limitations for Lab Experiments

Methylone has several advantages for use in lab experiments, including its ability to cross the blood-brain barrier and its potency as a neurotransmitter modulator. However, its potential for abuse and lack of long-term safety data are significant limitations that must be considered.

Future Directions

There are several future directions for research on Methylone, including studies on its potential as a treatment for depression and anxiety, its effects on the brain and body over the long term, and its potential for abuse and addiction. Additionally, more research is needed to understand the mechanism of action of Methylone and its interactions with other drugs and neurotransmitters.
Conclusion
In conclusion, Methylone is a synthetic cathinone that has gained popularity as a recreational drug due to its stimulant and entactogenic effects. However, scientific research on Methylone is limited, and there is a need for more studies to understand its mechanism of action, biochemical and physiological effects, and potential applications. While Methylone has several advantages for use in lab experiments, its potential for abuse and lack of long-term safety data are significant limitations that must be considered.

Scientific Research Applications

Methylone has been used in scientific research to study its effects on the central nervous system. In one study, Methylone was found to increase the release of dopamine, serotonin, and norepinephrine in the brain, which may explain its stimulant and entactogenic effects. Other studies have investigated its potential as a treatment for depression and anxiety, although more research is needed to confirm these findings.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(2,4-dimethoxy-3-methylphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-13-16(21-2)7-5-15(19(13)22-3)11-20-9-8-14-4-6-17-18(10-14)24-12-23-17/h4-7,10,20H,8-9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIWOJFBWSNQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)CNCCC2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzodioxol-5-yl)-N-(2,4-dimethoxy-3-methylbenzyl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,3-benzodioxol-5-yl)-N-(2,4-dimethoxy-3-methylbenzyl)ethanamine
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2-(1,3-benzodioxol-5-yl)-N-(2,4-dimethoxy-3-methylbenzyl)ethanamine
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2-(1,3-benzodioxol-5-yl)-N-(2,4-dimethoxy-3-methylbenzyl)ethanamine
Reactant of Route 4
2-(1,3-benzodioxol-5-yl)-N-(2,4-dimethoxy-3-methylbenzyl)ethanamine
Reactant of Route 5
2-(1,3-benzodioxol-5-yl)-N-(2,4-dimethoxy-3-methylbenzyl)ethanamine
Reactant of Route 6
2-(1,3-benzodioxol-5-yl)-N-(2,4-dimethoxy-3-methylbenzyl)ethanamine

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